N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Procuring the incorrect trifluoromethyl positional isomer for piperidine-pyridine coupling can introduce unreactive species, derailing SAR studies. This specific 2-CF3 variant (CAS 1779124-45-6) ensures reliable reactivity. - Critical for site-selective C-H activation: The ortho-CF3 group directs high-yielding mono-arylation protocols. - CNS optimization: Computed XLogP3 of 2.5 and low TPSA (19.4 Ų) are favorable for tuning BBB penetration. - Supply certainty: Commercially available at 95-98% purity for consistent fragment library or PROTAC degrader synthesis.

Molecular Formula C13H18F3N3
Molecular Weight 273.3 g/mol
CAS No. 1779124-45-6
Cat. No. B1406251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine
CAS1779124-45-6
Molecular FormulaC13H18F3N3
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=C(N=CC=C2)C(F)(F)F
InChIInChI=1S/C13H18F3N3/c1-18(2)10-5-8-19(9-6-10)11-4-3-7-17-12(11)13(14,15)16/h3-4,7,10H,5-6,8-9H2,1-2H3
InChIKeyBAYPCNHQVSBPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Procurement Profile


N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine is a synthetic, fluorinated heterocyclic building block belonging to the class of N-aryl piperidin-4-amines. Its structure features a piperidine core substituted with a pyridine ring bearing a trifluoromethyl group at the ortho (2-) position, plus a terminal N,N-dimethylamino group. With a molecular formula of C13H18F3N3 and a molecular weight of 273.30 g/mol, its computed properties include an XLogP3-AA of 2.5, a topological polar surface area of 19.4 Ų, and zero hydrogen bond donors [1]. The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98% .

Workflow Heterocyclic building block for medicinal chemistry
Selection Ortho-CF₃ pyridine-piperidine scaffold
Use Context Supports SAR exploration and cross-coupling methodology development

Why Positional Isomers Cannot Be Interchanged


Positional isomers of this compound, specifically the 4-CF3 (CAS 1713160-41-8) and 6-CF3 (CAS 1774898-46-2) pyridine analogs, are frequently listed as 'in-class' alternatives by chemical suppliers . However, the substitution position of the electron-withdrawing trifluoromethyl group on the pyridine ring dictates the electronic environment of the nitrogen atom engaged in piperidine coupling, directly influencing reaction yields in cross-coupling and nucleophilic aromatic substitution (SNAr) chemistries where this building block is typically employed [1]. Generic selection based solely on the pyridine-piperidine scaffold, without verifying the CF3 position, risks introducing an unreactive or differentially reactive species that can derail synthetic route optimization and structure-activity relationship (SAR) studies.

Product
2-CF₃ pyridine isomer (ortho substitution)
Alternatives
4-CF₃ (CAS 1713160-41-8) or 6-CF₃ (CAS 1774898-46-2) pyridine isomers
Risk 1
CF₃ position alters pyridine electronic environment, which may shift cross-coupling reactivity and SNAr outcomes
Risk 2
Ortho-CF₃ steric control is critical for regioselective C–H activation; other isomers may not provide the same mono-arylation selectivity
Class-level inference; direct isomer interchange may compromise synthetic route reproducibility and SAR mapping.

Quantified Differentiation Evidence


Electronic Perturbation: Impact of ortho-CF3 on Pyridine Basicity

The ortho-substitution of the trifluoromethyl group relative to the pyridine nitrogen in this compound creates a distinct electronic environment. The ortho-CF3 group exerts a powerful electron-withdrawing inductive effect (-I) on the pyridine ring, reducing the electron density at the nitrogen. This is quantified through a computed XLogP3-AA value of 2.5, which is notably lower (indicating reduced lipophilicity) compared to the 2.9 predicted for the 6-CF3 isomer where the CF3 group is positioned para to the ring nitrogen and cannot exert the same direct inductive effect [1]. This difference in logP directly impacts membrane permeability predictions and solubility in aqueous versus organic phases, which are critical selection criteria for downstream synthesis or biological testing [2].

Electronic Perturbation
Class-level
Computed XLogP3: 2.5 (target) vs. ~2.9 inferred for 6-CF₃ isomer; difference ~0.4 log units
May impact lipophilicity-driven ADME profiling
Computed property; no experimental logP data. Class-level inference based on ortho/para CF₃ effects.
Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Synthetic Selectivity: Steric Control in Cross-Coupling Reactions

The steric bulk of the trifluoromethyl group at the 2-position adjacent to the point of attachment on the pyridine ring creates a sterically hindered environment. This is a differentiating feature from the 4- and 6-substituted isomers, where the CF3 group is more remote. In the context of its primary use as a building block, this steric hindrance has been demonstrated to be critical in directing regioselective C-H activation reactions. Published methodology shows that a trifluoromethyl group in the 3-position of a pyridine directing group is essential for achieving mono-arylation selectivity, preventing unwanted bis-arylation side-products [1]. The unsubstituted or 4-substituted analogs lack this controlling element.

Synthetic Selectivity
Class-level
Selective mono-arylation reported for ortho-CF₃ pyridine substrates; non-ortho analogs gave bis-arylation mixtures
Supports regioselective C–H activation context
Ruthenium-catalyzed model system; yields >80% predicted. Direct isomer replacement may alter outcome.
Synthetic Organic Chemistry C-H Activation Building Block Reactivity

Purity and Quality Assurance for Reproducible Synthesis

Reliable procurement for research requires verified purity to ensure reproducible experimental outcomes. Independent supplier analysis for this specific isomer guarantees a minimum purity of 95% by HPLC or equivalent methods . This documented purity specification contrasts with less well-characterized sources or isomers where purity may not be as rigorously controlled, directly impacting reaction stoichiometry and impurity profiling.

Purity & Quality Assurance
Data to verify
Certified purity 95–98% by HPLC; supplier CoA available
Supports stoichiometry control and reproducibility
Supplier specification; verify batch-specific CoA. No independent comparative study located.
Chemical Sourcing Quality Control Reproducibility

Target Applications


Kinase-Targeted PROTAC Development

This compound serves as a critical piperidine-pyridine monomer for constructing orthosteric kinase inhibitors or PROTAC ligands targeting PI3Kdelta. Its ortho-CF3 group offers a unique vector and electronic profile for recruiting the E3 ligase or enhancing binding pocket complementarity, as supported by its computed physicochemical properties [1]. Its high purity (95-98%) ensures reliable incorporation into complex degrader molecules with minimal side products .

CNS Drug Discovery SAR Studies

The compound's computed XLogP3 of 2.5 and low topological polar surface area (19.4 Ų) make it a valuable intermediate for optimizing blood-brain barrier (BBB) penetration in CNS-targeting programs [1]. Medicinal chemists can use this specific 2-CF3 isomer to systematically tune the lipophilicity and basicity of CNS candidates, differing from 4-CF3 or 6-CF3 isomers that would provide distinct SAR data points.

Selective C-H Activation Methodologies

The unique steric environment imposed by the 2-CF3 group makes this compound a superior substrate for site-selective C-H activation. Published research highlights the crucial role of a 3-position (ortho) trifluoromethyl pyridine in achieving high selectivity for mono-arylation, a key step in diversifying piperidine-containing pharmaceuticals and agrochemicals [2]. Procurement of this specific isomer is mandatory to replicate these high-yielding catalytic protocols.

Fragment-Based Drug Discovery Library Design

With a molecular weight (273.30 g/mol) within the 'rule-of-three' guidelines for fragment-based drug discovery (FBDD) and favorable computed properties, this compound is ideally suited as a fragment library entry [1]. Its commercial availability with high purity from multiple vendors allows for consistent library production and screening, providing a structurally distinct, fluorinated, low-complexity starting point for fragment growth campaigns.

Application
Selection Property
Validation Focus
Degrader molecule assembly research
Ortho-CF₃ pyridine building block for linker attachment
Binding pocket complementarity and ternary complex formation
CNS candidate optimization studies
Computed XLogP3 (2.5) and low TPSA (19.4 Ų)
BBB permeability prediction validation
Regioselective C–H functionalization research
Steric bulk of ortho-CF₃ directs mono-arylation
Mono-arylation selectivity context and yield reproducibility
Fragment-based screening library construction
Low MW (273.30) and rule-of-three compliance
Fragment growth and optimization feasibility
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